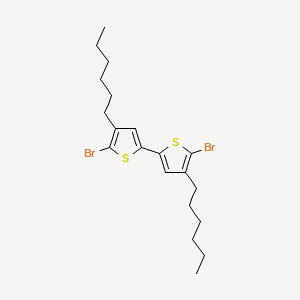

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUMRWQISLASDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiophene and Precursors

Homocoupling Reactions for 2,2'-Bithiophene (B32781) Core Formation

The central 2,2'-bithiophene core is typically constructed via palladium-catalyzed oxidative coupling reactions. These methods aim to efficiently form a carbon-carbon bond between two thiophene (B33073) units. A common strategy involves the homocoupling of a C-H bond on a pre-functionalized thiophene monomer, such as 2-bromo-3-hexylthiophene (B1249596). nih.govacs.org

Palladium-Catalyzed Aerobic Oxidative Homocoupling of 2-Bromo-3-hexylthiophene

The direct oxidative C–H/C–H coupling of thiophenes represents an efficient route to substituted bithiophenes. nih.govacs.org However, substrates like 2-bromothiophenes, which contain electron-withdrawing groups, are often unreactive under typical aerobic homocoupling conditions. nih.gov To address this challenge, specialized catalyst systems have been developed.

A notable advancement is a palladium(II) catalyst system that enables the aerobic oxidative homocoupling of 2-bromothiophenes. nih.govacs.org This reaction directly couples the C-H bond at the 5-position of two 2-bromo-3-hexylthiophene molecules. This method is significant as it tolerates the carbon-bromine bond, which can be used for subsequent cross-coupling reactions. researchgate.net The use of molecular oxygen from the air as the terminal oxidant makes this process more environmentally benign and economically attractive than methods requiring stoichiometric oxidants like silver(I). nih.govresearchgate.net

Ligand-Supported Palladium Catalyst Systems for Enhanced Reactivity

The performance of palladium catalysts in coupling reactions is heavily influenced by the ancillary ligands that coordinate to the metal center. nih.govnih.gov For the challenging aerobic oxidative homocoupling of 2-bromothiophenes, a novel catalyst system employing 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand for a Pd(II) catalyst has been reported to be effective. nih.govacs.org This represents the first application of phd to support Pd-catalyzed aerobic oxidation. nih.gov

In other related thiophene coupling reactions, such as dehydrohalogenative polycondensation, specific phosphine-based ligands have proven crucial for achieving high reactivity and selectivity. For instance, the use of tris(2-dimethylaminophenyl)phosphine in conjunction with Herrmann's catalyst has been shown to be highly efficient for the coupling of 2-bromo-3-hexylthiophene. acs.orgresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands can enhance the electron density of the palladium center, which is beneficial for the activity and lifetime of the catalyst. nih.gov These findings underscore the critical role of ligand design in overcoming the low reactivity of certain thiophene substrates.

| Catalyst/Ligand System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / 1,10-phenanthroline-5,6-dione (phd) | Aerobic Oxidative Homocoupling | 2-Bromothiophenes | Enables coupling of electron-deficient thiophenes under aerobic conditions. | nih.gov, acs.org |

| Herrmann's Catalyst / tris(2-dimethylaminophenyl)phosphine | Dehydrohalogenative Polycondensation | 2-Bromo-3-hexylthiophene | High catalytic performance, yielding high molecular weight products with high regioregularity. | acs.org, researchgate.net |

| Pd(0) / Phosphine-based bulky ligand (L1) | Suzuki–Miyaura Cross-Coupling | Thiophene boronic acid esters | High efficiency and catalyst turnover frequencies (TOFs). | nih.gov |

Role of Oxidants and Cocatalysts in Thiophene Coupling

In palladium-catalyzed oxidative coupling reactions, an oxidant is required to regenerate the active Pd(II) or Pd(0) catalyst to complete the catalytic cycle. While stoichiometric oxidants like silver(I) salts can be used, aerobic oxidation, which uses O₂, is preferred for its sustainability. nih.govresearchgate.net

In the Pd/phd catalyzed homocoupling of 2-bromothiophene, a copper(II) acetate (B1210297) (Cu(OAc)₂) cocatalyst provides a significant synergistic benefit. nih.govacs.org While copper salts are often used to facilitate the reoxidation of the palladium catalyst by O₂, mechanistic studies in this system suggest a different role. The data indicates that the copper cocatalyst actively promotes the carbon-carbon bond-forming step, rather than solely participating in catalyst reoxidation. nih.gov The rate of the reaction shows a dependence on the concentration of the copper cocatalyst. nih.gov In other systems for oxidative polymerization of thiophenes, ferric chloride (FeCl₃) has been employed as the oxidant. mdpi.comuobasrah.edu.iq

Functionalization Strategies for Alkyl and Bromo Substituents

The introduction of hexyl and bromo groups onto the bithiophene framework is a critical part of the synthesis. The hexyl chains enhance solubility in organic solvents, which is vital for solution-based processing of the final materials, while the bromo groups provide reactive sites for further polymerization or functionalization. ossila.com

Introduction of Hexyl Groups

The hexyl groups are typically introduced onto the thiophene ring prior to the core-forming homocoupling reaction. The common precursor is 3-hexylthiophene (B156222). ethz.chnewcastle.edu.au The synthesis of 3-alkylthiophenes can be achieved through various cross-coupling methods. A frequent starting material is 3-bromothiophene. rsc.org This can be converted to a Grignard reagent, which is then coupled with a hexyl halide, or undergo other coupling reactions to attach the hexyl chain at the 3-position. The resulting 3-hexylthiophene serves as the foundational unit for subsequent bromination and coupling steps.

Regioselective Bromination at 5,5'-Positions

The final step in synthesizing the target compound is the regioselective bromination of the 4,4'-dihexyl-2,2'-bithiophene (B1283762) intermediate. The goal is to add bromine atoms specifically at the 5 and 5' positions, which are the most electron-rich and sterically accessible sites on the thiophene rings.

This selective bromination is reliably achieved using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures or in dimethylformamide (DMF). newcastle.edu.au The use of NBS allows for controlled, electrophilic bromination, leading to the desired 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene in high yield and purity, minimizing the formation of polybrominated byproducts. ossila.com

Synthesis of Related Bithiophene Intermediates

The construction of the 4,4'-dihexyl-2,2'-bithiophene skeleton, the direct precursor to the target compound, is achieved through various synthetic routes. These methods primarily involve the coupling of appropriately substituted thiophene monomers. Key intermediates in this process include 3-hexylthiophene and its halogenated derivatives.

Synthesis of Halogenated 3-Hexylthiophene Precursors

A common starting point is the bromination of 3-hexylthiophene. The synthesis of 2,5-dibromo-3-hexylthiophene (B54134) is a crucial step, providing the necessary reactive sites for subsequent coupling reactions. One method involves reacting 3-hexylthiophene with a 48% solution of hydrobromic acid, followed by the slow addition of a 34% hydrogen peroxide solution at low temperatures. chemicalbook.com This procedure can yield the desired product with high purity and yield. chemicalbook.com Another widely used method is the bromination using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). chemicalbook.comnewcastle.edu.au Flow synthesis techniques have also been developed for this reaction, offering significantly higher space-time yields compared to conventional batch chemistry. newcastle.edu.au For creating asymmetric reactivity, 2-bromo-3-hexyl-5-iodothiophene (B174538) can be prepared by treating 2-bromo-3-hexylthiophene with N-iodosuccinimide. researchgate.net

Interactive Table 1: Synthesis of Halogenated 3-Hexylthiophene Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-Hexylthiophene | 48% HBr, 34% H₂O₂ | None | -5°C to 20°C, 23h | 2,5-Dibromo-3-hexylthiophene | 97% | chemicalbook.com |

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 20°C, 4h, Inert atmosphere | 2,5-Dibromo-3-hexylthiophene | - | chemicalbook.com |

| 2-Bromo-3-hexylthiophene | N-Iodosuccinimide (NIS) | CHCl₃/Acetic Acid (7:3) | 0°C to RT, 4h, Dark | 2-Bromo-3-hexyl-5-iodothiophene | - | researchgate.net |

Cross-Coupling Reactions for Bithiophene Formation

Several transition metal-catalyzed cross-coupling reactions are employed to form the C-C bond between two thiophene rings.

Kumada Coupling: This reaction, one of the first catalytic cross-coupling methods developed, involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It is a primary method for producing regioregular poly(3-hexylthiophene) (P3HT) from the Grignard reagent of 2,5-dibromo-3-hexylthiophene, a process also known as Grignard Metathesis (GRIM) polymerization. d-nb.infonih.gov The reaction is typically performed in solvents like tetrahydrofuran (THF) or diethyl ether. wikipedia.org For the synthesis of 4,4'-dihexyl-2,2'-bithiophene, a Kumada reaction can be used to couple a suitable Grignard reagent with a dibrominated bithiophene. The use of 2-methyl-tetrahydrofuran as a solvent has been shown to improve yields by minimizing the formation of dithienyl side-products. google.com The efficiency of the Grignard reagent can also be enhanced by using additives like lithium chloride. acgpubs.org

Interactive Table 2: Kumada Coupling Reaction Conditions

| Substrates | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2,5-Dibromo-3-hexylthiophene, i-PrMgCl | Ni(dppp)Cl₂ | o-Dichlorobenzene (o-DCB) | 150°C, 18 min (Flow) | Poly(3-hexylthiophene) | - | nih.gov |

| 3-Bromothiophene, Hexylmagnesium chloride | Ni(dppe)Cl₂ | Diethyl ether | Room Temperature | 3-Hexylthiophene | 51.8% (after 2.5h) | google.com |

| Dibromo-2,2'-bithiophene derivatives, Cyclohexylmagnesium bromide | PdCl₂dppm, NiCl₂dppm, or FeCl₂dppm | THF | Room Temperature, 1h | Cyclohexyl-substituted bithiophenes | Up to 95% | acgpubs.org |

Suzuki Coupling: The Suzuki coupling is a versatile method that pairs an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This reaction has been effectively used for the selective C-arylation of 2,5-dibromo-3-hexylthiophene to produce 5-aryl-2-bromo-3-hexylthiophene intermediates. mdpi.com The choice of solvent, base, and catalyst loading are critical for optimizing the reaction yield. mdpi.com

Interactive Table 3: Suzuki Coupling for Thiophene Functionalization

| Organohalide | Organoboron | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | Moderate to good | mdpi.com |

Stille Coupling: This method involves the reaction between an organotin compound (organostannane) and an organohalide, catalyzed by palladium. acs.org It is a powerful tool for constructing complex conjugated systems, including polymers. For instance, poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) was prepared by reacting 2,5-bis(trimethylstannyl)-3-n-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene (B14878) using a palladium catalyst. researchgate.net

Fiesselmann Thiophene Synthesis: As an alternative to the "building block" approach of coupling pre-formed thiophenes, the Fiesselmann synthesis constructs the thiophene ring itself. acs.orgwikipedia.org This ring-closure reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to yield substituted thiophenes. wikipedia.orgderpharmachemica.com This method allows for the versatile synthesis of various substituted 2,2'-bithiophene and 2,2':5',2''-terthiophene derivatives. acs.org

Polymerization and Oligomerization Strategies Utilizing 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiophene

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of conjugated polymers. For 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene, Suzuki, Stille, and Kumada coupling reactions are the most prominent methods, each offering distinct advantages in controlling polymer properties such as molecular weight, regioregularity, and end-group functionality.

Suzuki Coupling Reactions

Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. In the context of this compound, this monomer can be reacted with a variety of arylboronic acids or esters to yield alternating copolymers. nih.govupm.edu.my The reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the generation of non-toxic by-products. researchgate.net

The synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives has been demonstrated through a palladium-catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids. nih.govupm.edu.my This selective C-arylation highlights the ability to control the reaction at specific sites of the thiophene (B33073) ring. nih.gov By extension, a double Suzuki cross-coupling with 2,5-dibromo-3-hexylthiophene can produce 2,5-biaryl-3-hexylthiophene derivatives. nih.govnih.gov

Table 1: Representative Conditions for Suzuki Coupling with Dibromo-hexylthiophene Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 12 | nih.gov |

| Pd(0) complex | - | 1,4-Dioxane/Water or Toluene | - | - | nih.gov |

| Pd(PPh₃)₄ | Ba(OH)₂·8H₂O | Toluene/Methanol | - | 48 | researchgate.net |

This table is illustrative and specific conditions can vary based on the specific comonomer and desired polymer characteristics.

Stille Coupling Reactions

Stille coupling is another palladium-catalyzed cross-coupling reaction that pairs an organohalide with an organotin compound. This method is highly effective for the polymerization of this compound, often in reaction with a distannylated comonomer. A key advantage of the Stille reaction is its tolerance to a broad range of functional groups and its insensitivity to the presence of moisture.

In a typical Stille polymerization, this compound is reacted with an organodistannane, such as 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄. The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle to form the C-C bond and regenerate the catalyst. This process is repeated to build the polymer chain.

The synthesis of alternating copolymers using direct arylation polycondensation, a related method, has been demonstrated for bithiophene-based polymers. rsc.org While not a direct example of Stille coupling with the specified monomer, it highlights the utility of palladium catalysis in forming bithiophene-containing polymers. For instance, the Migita–Stille cross-coupling polymerization has been used to prepare polymers like (DTS-alt-TPD) 250, showcasing the method's applicability. rsc.org

Kumada Catalyst-Transfer Polycondensation (KCTP) / GRIM Method

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth polymerization method for synthesizing well-defined conjugated polymers. nih.govresearchgate.net This technique offers excellent control over molecular weight, polydispersity, and end-group functionality, which is often challenging to achieve with traditional step-growth polymerizations. nih.gov The method is particularly well-suited for the polymerization of thiophene-based monomers.

The polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene via KCTP leads to the formation of aryl-terminated poly(3-hexylthiophene)s with high initiation efficiencies. ru.nl This demonstrates the potential of KCTP for creating polymers with controlled end-groups. The synthesis of poly[(4,4′-(dihexyl)dithieno(3,2-b;2′,3′-d)silole)] has been successfully achieved through Kumada catalyst transfer polycondensation, and its copolymerization with 3-hexylthiophene (B156222) resulted in well-defined diblock copolymers. rsc.org

The mechanism of KCTP is distinct from step-growth polycondensation and involves a chain-growth process where the catalyst transfers intramolecularly along the growing polymer chain. nih.govresearchgate.net The process begins with the formation of a Grignard reagent from the dibromo-monomer. For this compound, this would involve reacting it with a Grignard reagent like t-butylmagnesium chloride to form the monomagnesiated species.

The polymerization is then initiated by a nickel catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). researchgate.net The catalyst undergoes oxidative addition to the C-Br bond of the monomer. Following this, a transmetalation reaction occurs with another monomer unit's Grignard functionality. The final step is a reductive elimination that forms a new C-C bond and regenerates the catalyst, which remains associated with the growing polymer chain. This "catalyst-transfer" process allows for a living-like polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and the formation of block copolymers through sequential monomer addition. nih.gov

Surface-initiated Kumada catalyst-transfer polycondensation (SI-KCTP) allows for the growth of conjugated polymer brushes from a substrate. This "grafting-from" approach creates a high density of polymer chains tethered to a surface, which can significantly influence the material's properties. nih.gov

The efficiency of the initiation step in KCTP is crucial for achieving good control over the polymerization. The choice of initiator and catalyst can significantly impact the initiation efficiency and the regioregularity of the resulting polymer. For poly(3-alkylthiophene)s, high regioregularity (head-to-tail coupling) is essential for achieving good charge transport properties. rsc.org

The use of sterically hindered Grignard reagents can facilitate the initiation of KCTP. ru.nl Furthermore, the catalyst loading can be optimized to control the polymerization. dntb.gov.ua For instance, a convenient method for initiating KCTP uses Ni(dppe)Cl₂ or Ni(dppp)Cl₂ with a sterically hindered Grignard compound, resulting in high initiation efficiencies for the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene. ru.nl This approach could be adapted for the polymerization of this compound to produce well-defined polymers. The combination of specific ligands with the nickel catalyst has also been shown to be effective in preventing structural defects in the polymer chain. rsc.org

Copolymerization with Diverse Comonomers

The strategic copolymerization of this compound with a variety of comonomers is a fundamental approach to engineering conjugated polymers with tailored optoelectronic properties. By pairing the electron-donating dihexyl-bithiophene unit with other monomers possessing specific electron-donating or electron-accepting characteristics, researchers can precisely tune the resulting polymer's bandgap, energy levels, and charge transport capabilities for applications in organic electronics.

Electron-Donating and Electron-Accepting Units for Conjugated Polymers

The versatility of this compound as a building block is evident in its successful copolymerization with a wide array of both electron-rich and electron-deficient comonomers. ossila.com This donor-acceptor (D-A) strategy is a cornerstone of modern conjugated polymer design, enabling the creation of materials with properties fine-tuned for specific applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ossila.comrsc.org The hexyl side chains on the bithiophene unit ensure solubility and processability of the resulting copolymers, a crucial factor for device fabrication. ossila.com

Fluorene (B118485) is a popular comonomer in conjugated polymers due to its high photoluminescence quantum efficiency and thermal stability. wikipedia.org When copolymerized with thiophene derivatives, it creates materials with tunable electronic and optical properties. wikipedia.orgresearchgate.netresearchgate.net Palladium-catalyzed Suzuki coupling is a common and effective method for synthesizing fluorene-thiophene copolymers, yielding well-defined, soluble polymers. researchgate.net20.210.105psu.edu

For instance, a series of copolymers composed of 9,9-dihexylfluorene (B1587949) and various substituted bithiophene or thiophene units have been synthesized via Suzuki coupling. researchgate.net These polymers were found to be soluble in common organic solvents, possess good thermal stability, and exhibit efficient blue-to-green light emission. researchgate.net Another study reported the synthesis of two fluorene-based copolymers with hexyl-thiophene derivatives, PF-1T and PF-4T, which had number-average molecular weights (Mn) of 19,100 and 13,200, respectively. psu.edu These polymers also demonstrated good solubility and had UV-vis absorption maxima in the film state at 410 nm and 431 nm. psu.edu

The incorporation of specific thiophene-based units can further modify the properties. For example, copolymerizing fluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) leads to copolymers that emit saturated red light, with the emission peak shifting from 628 nm to 674 nm as the DBT content increases. 20.210.105 A device fabricated with a copolymer containing 15% DBT achieved an external quantum efficiency of 1.4%. 20.210.105 Similarly, new fluorene-based copolymers with terthiophene dioxide units have been synthesized, resulting in materials with bandgaps between 2.0 and 2.2 eV that show red-orange or red emission. 20.210.105

| Polymer Name | Comonomer | Polymerization Method | Molecular Weight (Mn) | Key Optical/Electronic Properties | Reference |

| PFO-DBT15 | 9,9-dioctylfluorene, 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Suzuki Coupling | 11,000-35,000 g/mol (series) | Emits saturated red light (peak at 628-674 nm); 1.4% external quantum efficiency. | 20.210.105 |

| PF-1T | 9,9-dihexylfluorene, 2,5-dibromo-3-hexylthiophene | Suzuki Coupling | 19,100 g/mol | Soluble; Film absorption max at 410 nm. | psu.edu |

| PF-4T | 9,9-dihexylfluorene, dibromo-quaterthiophene | Suzuki Coupling | 13,200 g/mol | Soluble; Film absorption max at 431 nm. | psu.edu |

| PFTORT | 9,9-dihexylfluorene, 5,5″-Dibromo-3′,4′-dihexyl-2,2′;5′,2″-terthiophene 1′,1′-dioxide | Suzuki Coupling | N/A | Bandgap ~2.2 eV; Red-orange emission (max at 610 nm). | 20.210.105 |

| PFTTORTT | 9,9-dihexylfluorene, 3″,4″-Dihexyl-2,2′:5′,2′:5″,2-:5-,2″″-quinquethiophene 1″,1″-dioxide | Suzuki Coupling | N/A | Bandgap ~2.0 eV; Red emission (max at 666 nm). | 20.210.105 |

This compound is a suitable monomer for synthesizing block copolymers and small molecules with other building blocks like perylene, triphenylamine (B166846), and carbazole (B46965). ossila.com These comonomers are chosen for their distinct electronic properties.

Carbazole derivatives are often incorporated into conjugated polymer backbones to impart favorable photophysical, electroluminescent, and electrochromic properties. nih.govrsc.org For example, new poly(p-phenylenevinylene) derivatives have been synthesized by copolymerizing 9,9-dihexyl-1,4-fluorenylene units with carbazole, among other monomers, using the Horner-Witting condensation polymerization method. rsc.org In another approach, donor-acceptor copolymers were synthesized via Suzuki coupling, pairing a carbazole donor unit with a fluorinated benzothiadiazole acceptor. nih.gov These strategies highlight methods that can be adapted for copolymerization with dihexyl-bithiophene.

Triphenylamine is another functional group of interest for optoelectronic applications. rsc.org Copolymers incorporating triphenylamine units have been synthesized and characterized for their electronic absorption and photoluminescence properties. rsc.org

While direct copolymerization examples of this compound with perylene were not found in the provided results, the facile nature of its functionalization suggests its potential use in creating novel perylene-thiophene copolymers, which are of interest for their semiconducting properties.

Diketopyrrolopyrrole (DPP) units are strong electron acceptors used to construct low-bandgap D-A polymers for OFETs and OSCs. rsc.orgnih.gov The synthesis of DPP derivatives that include bithiophene moieties is a well-established method for creating high-performance semiconducting materials. researchgate.net Fusing the DPP core with flanking thiophene rings can enhance the planarity and intermolecular interactions of the polymer backbone, leading to improved charge carrier mobility. nih.gov For example, a copolymer (PBDTT-DPPFu) composed of a benzo[1,2-b:4,5-b']dithiophene (BDTT) donor and a fused-DPP acceptor showed significantly higher charge carrier mobility compared to its non-fused counterpart, even at a lower molecular weight. nih.gov

Naphthalene Diimide (NDI) is another powerful electron acceptor used in conjugated polymers for applications in organic electronics. arxiv.org Copolymers of NDI and bithiazole have been synthesized via direct arylation polycondensation (DAP), resulting in fully regioregular, high-molecular-weight polymers. arxiv.org This NDI-bithiazole copolymer (PNDI-2-BTz) exhibited high thermal stability and a low-lying LUMO energy level, making it a candidate for n-type semiconductor applications. arxiv.org The synthesis protocol is efficient, achieving quantitative yields in under an hour. arxiv.org

| Polymer Name | Donor Comonomer | Acceptor Comonomer | Key Properties | Reference |

| PBDTT-DPPFu | Benzo[1,2-b:4,5-b']dithiophene (BDTT) | Fused Diketopyrrolopyrrole (DPPFu) | Enhanced intermolecular interactions and charge carrier mobility due to fused ring structure. | nih.gov |

| PNDI-2-BTz | 2,2'-bithiazole (2-BTz) | Naphthalene Diimide (NDI) | High thermal stability, low LUMO energy level, synthesized via defect-free direct arylation polycondensation. | arxiv.org |

Pyrrolo[2,3-d:5,4-d']bisthiazoles represent a class of fused heterocyclic systems. While direct copolymerization with this compound is not detailed in the provided search results, research on related fused systems provides insight. For example, copolymers based on fused bithiazole and dithiophene units have been synthesized and shown to have high charge carrier mobilities. rsc.orghbku.edu.qa The structural rigidity and tunable electronic properties of these fused units are key to promoting highly-ordered π-stacking. rsc.orghbku.edu.qa One such copolymer using a fused bithiazole unit (BTzS) achieved a charge mobility of 0.09 cm² V⁻¹ s⁻¹. rsc.orghbku.edu.qa

Benzo[1,2-b:4,5-b']dithiophene (BDT) is a widely used electron-donating building block for high-performance conjugated polymers in organic solar cells, valued for its planar and rigid structure that facilitates high hole mobilities. rsc.orgnih.gov Copolymers are often created by pairing BDT with an electron-accepting unit.

Stille cross-coupling polymerization is a common method to synthesize BDT-based copolymers. rsc.orgnih.gov For example, D-A copolymers of BDT and naphtho[2,3-c]thiophene-4,9-dione (NTDO) were synthesized, showing broad visible absorption and low HOMO energy levels around -5.14 to -5.19 eV. rsc.org Another study reported a BDT-based copolymer with a pyrrolopyridazinedione (PPD) acceptor, which achieved a power conversion efficiency of 4.5% in an organic solar cell. nih.gov The optical bandgap for this PPD-BDT copolymer was 1.8 eV. nih.gov The properties of BDT copolymers can also be tuned by modifying the side chains on the BDT unit, which influences molecular packing and device performance. rsc.orgresearchgate.net

| Polymer Name | Donor Comonomer | Acceptor Comonomer | Optical Bandgap (eV) | HOMO Level (eV) | Solar Cell PCE (%) | Reference |

| PBDTNTDO-1 | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Naphtho[2,3-c]thiophene-4,9-dione (NTDO) | N/A | -5.14 | N/A | rsc.org |

| PBDTNTDO-2 | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Naphtho[2,3-c]thiophene-4,9-dione (NTDO) | N/A | -5.19 | N/A | rsc.org |

| PPD-BDT | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Pyrrolopyridazinedione (PPD) | 1.8 | N/A | 4.5 | nih.gov |

| PBdT-BTz | Dioctyloxybenzo[1,2-b:4,3-b']dithiophene (BdT) | Bithiazole (BTz) | 2.01 | -5.16 | N/A | researchgate.net |

Formation of Oligothiophenes with Defined Structures

The creation of oligothiophenes with a precise number of thiophene rings, known as monodisperse oligomers, is essential for understanding the fundamental properties of these conjugated systems. Unlike polymerization reactions that yield a distribution of chain lengths, the synthesis of defined oligomers relies on iterative or convergent strategies. These methods allow for the controlled, stepwise addition of monomer units, leading to products with a single, well-defined molecular weight.

Iterative approaches involve a repeating sequence of reaction steps to add one monomer unit at a time. A common strategy employs a protected thiophene monomer that can be deprotected after each coupling step, allowing for the next coupling reaction to occur. For instance, a "double-coupling" strategy using orthogonal silicon and germanium protecting groups has been developed for the solid-phase synthesis of high-purity oligothiophenes. unl.edu This method allows for the selective deprotection and coupling of monomers on a solid support, simplifying purification.

Convergent synthesis, on the other hand, involves the preparation of smaller oligomeric fragments that are then coupled together to form the final, larger oligomer. This can be more efficient for the synthesis of longer oligomers.

Cross-coupling reactions, such as the Suzuki and Stille reactions, are the cornerstone of these synthetic strategies. nih.gov These palladium-catalyzed reactions are highly efficient in forming carbon-carbon bonds between thiophene units. For example, this compound can be coupled with a thiophene derivative bearing a boronic acid or a stannane (B1208499) group.

To synthesize a defined oligomer, one of the coupling partners must be monofunctionalized to prevent polymerization. For instance, to synthesize a quaterthiophene (an oligomer with four thiophene rings), this compound could be reacted with two equivalents of a monobrominated thiophene that has been converted to a boronic acid or stannane derivative.

The following tables outline hypothetical reaction parameters and resulting product characteristics for the synthesis of a defined quaterthiophene and sexithiophene, based on typical conditions reported for Suzuki and Stille coupling reactions in the literature.

Table 1: Synthesis of a Defined Dihexyl-Quaterthiophene via Suzuki Coupling

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Thiophene-2-boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Aqueous Sodium Carbonate |

| Solvent | Toluene |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Product | 4',4'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene |

| Yield | ~70-80% |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Table 2: Synthesis of a Defined Dihexyl-Sexithiophene via Stille Coupling

| Parameter | Value |

| Reactant 1 | 5,5'-Bis(tributylstannyl)-4,4'-dihexyl-2,2'-bithiophene |

| Reactant 2 | 2,5-Dibromothiophene |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction Time | 48 hours |

| Product | A dihexyl-sexithiophene derivative |

| Yield | ~60-70% |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis Spectroscopy |

The hexyl groups at the 4 and 4' positions of the bithiophene unit are crucial for these syntheses as they significantly enhance the solubility of the resulting oligomers in common organic solvents. This increased solubility is vital for both the reaction process and the subsequent purification and characterization of the final products. The defined structure of the starting material, with the hexyl groups positioned away from the coupling sites, helps to minimize steric hindrance during the coupling reactions. ossila.com

The synthesis of these well-defined oligomers allows for systematic studies of how properties such as absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility evolve with the length of the conjugated chain.

Molecular Structure, Conformation, and Supramolecular Architecture of Derived Materials

Influence of Alkyl Side Chains on Solubility and Molecular Packing

The inclusion of alkyl side chains on a conjugated polymer backbone is a critical design strategy to ensure processability. The two hexyl groups on the 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene monomer impart excellent solubility in common organic solvents, a feature that is transferred to the resulting polymers. ossila.comnih.gov This enhanced solubility is essential for solution-based processing techniques used to fabricate thin films for electronic devices. nih.govnih.gov

Beyond solubility, the hexyl side chains play a direct role in the solid-state organization, or molecular packing, of the derived polymeric systems, such as the widely studied poly(3-hexylthiophene) (P3HT). In these materials, the polymer backbones arrange into ordered lamellar structures, and the hexyl side chains mediate the distance between these conjugated planes. nih.gov This organization leads to a layered structure where the main chains are separated by the interdigitated alkyl groups. nih.gov Research on related oligothiophenes demonstrates that hexyl substitution leads to marked differences in solid-state packing compared to unsubstituted analogues, with the alkyl chains stabilizing the crystal packing through favorable intermolecular dispersive interactions. uky.edursc.org This stabilization often results in slip-stacked arrangements with π-π distances measured at approximately 3.5 Å, a range conducive to efficient charge transport. uky.edu The specific placement of the hexyl groups at the 4,4'-positions is also structurally significant, as it positions them away from each other, which can be leveraged to control polymer conformation and address challenges in film morphology. ossila.com

| Property | Influence of Hexyl Side Chains | Reference |

|---|---|---|

| Solubility | Significantly increases solubility in common organic solvents, enabling solution processing. | ossila.comnih.gov |

| Molecular Packing | Mediates the formation of ordered lamellar structures; stabilizes crystal packing via intermolecular interactions. | nih.govuky.edu |

| Inter-chain Distance | Separates the π-conjugated backbones, with typical π-stacking distances around 3.5 Å. | uky.edu |

| Thermal Properties | Side-chain length is a principal factor in determining properties like melting temperature. | nih.gov |

Regioregularity and its Impact on Electronic Structure

When monomers like this compound are polymerized, the orientation of successive units is critical. Regioregularity (RR) describes the consistency of this orientation, specifically the percentage of "head-to-tail" (HT) linkages versus "head-to-head" (HH) or "tail-to-tail" (TT) defects. rsc.org The use of a pre-defined 2,2'-bithiophene (B32781) unit helps in achieving high regioregularity. ossila.com High regioregularity is paramount as it directly impacts the electronic structure and charge transport properties of the resulting polymer. cut.ac.cyresearchgate.net

A high degree of regioregularity allows the polymer chains to adopt a more planar, rod-like conformation. cut.ac.cy This planarity minimizes steric hindrance and promotes the formation of well-ordered crystalline domains with close π-π stacking, which is essential for efficient charge hopping between chains. researchgate.netrsc.org Conversely, the presence of regiodefects introduces kinks in the polymer backbone, disrupting planarity, reducing crystallinity, and ultimately suppressing charge carrier mobility. researchgate.netnist.gov Research has quantified this effect, showing that increasing the regioregularity of P3HT from 93% to 99% can boost charge mobility by a factor of four. acs.org In a definitive study, completely defect-free (100% RR) P3HT exhibited an electron mobility three orders of magnitude higher than a 93% RR sample, highlighting the profound impact of eliminating these structural defects. chemrxiv.org These improvements are attributed to a lower degree of energetic disorder and reduced dipole moments in the defect-free material, which lessens the impact of electron traps. chemrxiv.org

| Regioregularity (RR) | Impact on Structure | Impact on Electronic Properties | Reference |

|---|---|---|---|

| Low (<90%) | Twisted backbone, amorphous structure, significant steric repulsion. | Low charge carrier mobility, suppressed optoelectronic properties. | researchgate.netrsc.org |

| High (93%-99%) | More planar, rod-like chains; formation of ordered crystalline lamellae. | Enhanced charge mobility; favors beneficial J-aggregate formation. | cut.ac.cyacs.org |

| Defect-Free (100%) | Highly ordered structure with minimal disorder. | Electron mobility improved by 1000x compared to 93% RR. | chemrxiv.org |

Planarity and Extended π-Electronic Conjugation

The degree of planarity along the polymer backbone is intrinsically linked to its electronic properties. A planar conformation maximizes the overlap of p-orbitals along the conjugated chain, leading to effective delocalization of π-electrons. acs.orgresearchgate.net This extended conjugation is desirable as it typically results in a smaller energy bandgap (HOMO-LUMO gap) and facilitates faster charge transport along the polymer chain (intrachain transport). acs.orgchemrxiv.org

As discussed previously, regioregularity is a primary determinant of planarity; a higher percentage of HT couplings minimizes torsional angles between thiophene (B33073) rings, promoting a flatter structure. cut.ac.cyresearchgate.net The inherent structure of the bithiophene unit itself, however, also plays a role. Theoretical studies on 2,2'-bithiophene show that there is an energetic preference for a twisted (anti-gauche) conformation in the gas phase, but in the solid state, intermolecular packing forces can drive the backbone toward a more planar arrangement. acs.org While planarity is generally pursued as a design goal, recent research has shown that extreme planarity enforced by fused-ring structures does not always enhance conjugation and can sometimes lead to distortion and truncated electronic pathways. rsc.org Therefore, achieving an optimal balance between backbone planarity and ring integrity is crucial for designing high-performance materials.

Supramolecular Assembly and Intermolecular Interactions in Polymeric Systems

Polymers derived from this compound, particularly P3HT, are well known for their ability to self-assemble into ordered supramolecular structures in the solid state. bohrium.com This assembly is driven predominantly by non-covalent intermolecular interactions, chief among them being the π-π interactions between the electron-rich thiophene backbones of adjacent chains. researchgate.net This process leads to the formation of polycrystalline nanostructures, such as nanofibers or nanorods, where polymer chains are stacked in a highly organized fashion. bohrium.com

The resulting morphology is typically a lamellar structure where the planes of conjugated backbones are stacked, often in an "edge-on" orientation relative to a substrate, with the insulating hexyl side chains filling the space between the planes. nih.govresearchgate.net This architecture is critical for device performance, as charge transport in thin films is not just a one-dimensional process along a single chain (intrachain) but relies heavily on charge hopping between chains (interchain). mdpi.com The efficiency of this interchain transport is highly dependent on the proximity and geometric overlap of the stacked backbones. Strong π-π stacking facilitates this process, whereas disorder at the boundaries between crystalline domains can impede it. osti.gov The final morphology and degree of order are sensitive to various factors, including the polymer's molecular weight, the solvent used for casting the film, and any post-deposition thermal treatment. osti.govrsc.org

Rotaxane Formation and its Effect on Molecular Architecture

A sophisticated approach to controlling the architecture of conjugated polymers involves the formation of rotaxanes. A polyrotaxane is a supramolecular assembly where polymer chains are threaded through the cavities of macrocyclic molecules (like cyclodextrins or cyclophanes), which act as insulating sheaths. researchgate.netnih.gov 5,5'-Dibromo-2,2'-bithiophene has been used as a monomer to synthesize such main-chain polyrotaxanes, where the monomer is first threaded into the macrocycle and then polymerized. researchgate.net

This mechanical interlocking fundamentally alters the polymer's molecular architecture. By encapsulating the conjugated backbone, the macrocycles can effectively reduce detrimental intermolecular interactions that often lead to aggregation and fluorescence quenching in the solid state. researchgate.net This "insulation" of the molecular wire can enhance photophysical properties. researchgate.netacs.org Furthermore, the confinement imposed by the macrocycle can force the polymer backbone into a more planar conformation and prevent the coiling and pre-aggregation that can occur in solution. researchgate.net Studies on polyrotaxanes derived from bithiophene units have shown that this structural modification leads to observable changes in the electronic properties, such as a blue shift in absorption and fluorescence spectra, demonstrating a powerful method for tuning the performance of conjugated materials. researchgate.net

Computational and Theoretical Investigations of 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric and electronic properties of organic semiconductor materials.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. For bithiophene derivatives, a key geometric parameter is the dihedral angle between the two thiophene (B33073) rings, which dictates the planarity of the conjugated backbone and significantly influences electronic properties.

While specific optimized geometry data for 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is not available, studies on similar molecules provide insight. For the parent molecule, 5,5'-Dibromo-2,2'-bithiophene, DFT calculations predict a quasi-planar structure, which facilitates effective π-conjugation along the bithiophene core. pan.pl The introduction of the two hexyl groups at the 4 and 4' positions is expected to introduce steric hindrance. This steric strain would likely lead to a larger inter-ring dihedral angle compared to the unsubstituted parent compound, slightly disrupting the planarity. whiterose.ac.uk This effect is a common molecular design consideration to balance electronic performance with processability. ossila.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic behavior. The HOMO level relates to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between them is the HOMO-LUMO gap. nih.govaimspress.com

For the parent compound, 5,5'-Dibromo-2,2'-bithiophene, DFT calculations (B3LYP/6-311++G** level of theory) have placed the HOMO energy at -6.42 eV and the LUMO energy at -2.22 eV (recalculated from band gap). pan.pl Alkyl chains, such as the hexyl groups in this compound, are known to be weak electron-donating groups. Their presence is expected to raise the energy of the HOMO level. This would result in a smaller ionization potential, making the molecule easier to oxidize compared to its unsubstituted counterpart. The effect on the LUMO level is generally less pronounced. Consequently, the HOMO-LUMO gap of the dihexyl derivative is predicted to be smaller than that of the parent compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Source |

|---|---|---|---|

| 5,5'-Dibromo-2,2'-bithiophene | -6.42 | -2.22 | pan.pl |

| This compound | Higher than -6.42 (Expected) | Slightly changed from -2.22 (Expected) | N/A |

The electronic bandgap is a critical property for semiconductor materials, as it determines the energy required to excite an electron from the HOMO to the LUMO. This, in turn, dictates the material's optical absorption characteristics.

Time-Dependent DFT (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as UV-visible absorption spectra. iastate.edu It can predict the absorption wavelengths (λ_max) and oscillator strengths of electronic transitions.

Theoretical investigations on 5,5'-Dibromo-2,2'-bithiophene have calculated its maximum absorption peak to be at 292 nm. pan.pl Given that the 4,4'-dihexyl substitution is predicted to lower the bandgap, the absorption spectrum of this compound is expected to be red-shifted (a shift to longer wavelengths) relative to the parent compound. This phenomenon, where chemical modification tunes the optical properties, is central to the development of new chromophores for applications like organic light-emitting diodes (OLEDs) and organic solar cells. lookchem.com

Molecular Design Principles through Computational Chemistry

Computational chemistry serves as a powerful tool for rational molecular design, allowing researchers to predict the properties of novel materials before undertaking costly and time-consuming synthesis. rsc.org For a molecule like this compound, the design principles are clear. The dibromo-bithiophene core provides the essential conjugated electronic structure, while the bromine atoms at the 5 and 5' positions offer reactive sites for polymerization reactions (e.g., Stille or Suzuki couplings) to build larger conjugated polymers. ossila.com The hexyl chains at the 4 and 4' positions are primarily incorporated to enhance solubility in common organic solvents, which is critical for fabricating thin films from solution for electronic devices. ossila.comlookchem.com

Doping involves introducing impurities into a material to alter its electronic properties. Computational studies have explored the effects of doping on the 5,5'-Dibromo-2,2'-bithiophene system, providing a model for how its derivatives might behave. jmaterenvironsci.com

A study on boron (B) doping of 5,5'-Dibromo-2,2'-bithiophene showed significant changes in its optoelectronic properties. pan.pl Upon doping, the calculated HOMO and LUMO energy levels both increased (became less negative), and the bandgap was substantially reduced from 4.20 eV to 3.47 eV. pan.pl This narrowing of the bandgap led to a significant red-shift in the calculated optical absorption and emission spectra, with the absorption maximum moving from 292 nm to 324 nm and the emission maximum shifting from 392 nm to 440 nm. pan.pl These results suggest that doping is a viable strategy to tune the electronic structure and enhance the optical properties of dibromo-bithiophene-based materials, making them more suitable for specific optoelectronic applications. pan.plresearchgate.net Similar effects would be anticipated for the dihexyl derivative, although the initial and final energy levels would be modulated by the presence of the alkyl chains.

| Property | Pure Molecule | B-Doped Molecule |

|---|---|---|

| HOMO Energy (eV) | -6.42 | -5.36 |

| LUMO Energy (eV) | -2.22 | -1.89 |

| Bandgap (eV) | 4.20 | 3.47 |

| Absorption λ_max (nm) | 292 | 324 |

| Emission λ_max (nm) | 392 | 440 |

Impact of Substituents on Electronic Structure

The electronic properties of conjugated polymers and small molecules are largely dictated by the energy levels of their HOMO and LUMO and the resulting energy gap. The introduction of substituent groups at various positions on the this compound backbone can systematically alter these energy levels.

Theoretical studies on substituted bithiophenes have shown that the nature of the substituent plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct and predictable effects on the electronic structure. Generally, EDGs such as methyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups tend to increase the electron density of the conjugated system. This elevation in electron density raises the energy of both the HOMO and LUMO levels. Conversely, EWGs like cyano (-CN) and nitro (-NO₂) groups decrease the electron density, leading to a lowering of both the HOMO and LUMO energy levels. nih.gov

For instance, a computational study on 5,5'-Dibromo-2,2'-bithiophene, the parent molecule lacking the hexyl side chains, investigated the effect of boron doping. The introduction of a boron atom, which can be considered a substituent, was found to decrease the HOMO-LUMO energy gap from 4.20 eV to 3.47 eV. researchgate.net This was accompanied by an increase in both the HOMO and LUMO energy levels, making the doped molecule more conducive to electron transfer. researchgate.net

In the context of creating donor-acceptor (D-A) copolymers, this compound often serves as a donor or part of the donor block. The electronic properties of the resulting polymer are then a convolution of the properties of the bithiophene derivative and the acceptor unit it is paired with. By systematically varying the acceptor unit, the LUMO level of the copolymer can be effectively lowered, while keeping the HOMO level relatively unchanged. rsc.org This strategy is a cornerstone in the design of low bandgap polymers for organic solar cells.

One study on a novel bithiopheneimide (BTI) homopolymer, which can be considered a derivative of a bithiophene structure, reported HOMO and LUMO energy levels of -6.18 eV and -3.10 eV, respectively, resulting in a wide bandgap of 3.1 eV. researchgate.net This highlights how the incorporation of specific functional groups, in this case, an imide, can significantly influence the electronic structure.

Furthermore, research on thiophene-phenylene co-oligomers has demonstrated that symmetric terminal substitution with various electron-donating and electron-withdrawing groups can tune the HOMO and LUMO energies over a range of approximately 0.7 eV. rsc.org While the bandgap is only slightly altered (by about 0.1 eV), this ability to precisely control the frontier orbital energies is crucial for optimizing charge injection and transport in electronic devices. rsc.org

The following interactive table summarizes the impact of different types of substituents on the electronic properties of bithiophene derivatives based on theoretical and experimental findings.

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on Bandgap |

| Electron-Donating (e.g., -CH₃, -OH, -NH₂) | Increases | Increases | Minor Change |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decreases | Decreases | Minor Change |

| Boron Doping | Increases | Increases | Decreases |

| Donor-Acceptor Alternation | Average of Parent Systems | Average of Parent Systems | Minor Change |

Detailed research into a broader range of specific substituents on this compound is ongoing. These computational and experimental efforts are crucial for building a comprehensive understanding of structure-property relationships and for the rational design of next-generation organic electronic materials with tailored functionalities.

Advanced Characterization Techniques for Materials Based on 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiophene

Spectroscopic Analysis

Spectroscopic methods are fundamental in probing the electronic transitions and photophysical behavior of materials derived from 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the light-absorbing properties of polymers synthesized using this compound. The analysis reveals the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with the absorption maximum (λmax) indicating the energy of the primary transition. The absorption edge is used to calculate the optical bandgap (Eg), a critical parameter for optoelectronic applications.

| Polymer | Solvent/State | Absorption Maxima (λmax) (nm) | Optical Bandgap (Eg) (eV) | Reference |

|---|---|---|---|---|

| P(NDI2OD-T2) | Chlorobenzene (CB) Solution | ~380, 575, 625 | Not Specified | researchgate.net |

| P(NDI2OD-T2) | Thin Film | ~380, 580, 630, 710 | ~1.55 | researchgate.netacs.org |

| PBDT-2FBn | Chloroform Solution | 394, 548 | Not Specified | nanoscience.or.kr |

| PBDT-2FBn | Thin Film | 401, 553 | 2.12 | nanoscience.or.kr |

| PBDT-4FBn | Thin Film | 395, 545 | 2.15 | nanoscience.or.kr |

Fluorescence Spectroscopy

Fluorescence spectroscopy investigates the emissive properties of materials, providing information on the relaxation pathways of excited states. Polymers synthesized from this compound are often fluorescent, and their emission characteristics can be tuned. For example, polymers containing oligothiophene units can exhibit tunable fluorescence from the blue to the orange-red region of the spectrum (411 to 558 nm). researchgate.net

The formation of supramolecular structures, such as in polyrotaxanes, can lead to a blue shift in both absorption and fluorescence spectra when compared to the non-interlocked polymer analogue. researchgate.net The environment also plays a crucial role; for instance, the hydrophobic dye coumarin (B35378) 102, when encapsulated in polymeric micelles, shows high fluorescence intensity, which can be used to monitor its release. researchgate.net This principle is applied to study the light-triggered release from micelles constructed from photo-responsive polymers. researchgate.net

| Polymer System | Excitation Wavelength (λex) (nm) | Emission Maxima (λem) (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Polythiophene-1,3,4-oxadiazole copolymers | Not Specified | 411 - 558 | Emission is tunable with oligothiophene length. | researchgate.net |

| HPHEEP-DNQ micelles with Coumarin 102 | 420 | ~450 - 700 | Fluorescence used to track light-triggered release. | researchgate.net |

| Bithiophene-based Polyrotaxane | Not Specified | Not Specified | Blue shift in fluorescence observed upon rotaxane formation. | researchgate.net |

Electrochemical Characterization

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of semiconducting polymers.

Cyclic Voltammetry for Energy Level Determination

Cyclic voltammetry (CV) is a powerful technique used to measure the oxidation and reduction potentials of a material. core.ac.ukechemi.com For polymers derived from this compound, the onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, respectively. sci-hub.boxresearchgate.net Typically, these measurements are performed on thin films of the polymer coated on a working electrode, and a ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal or external standard. echemi.comsci-hub.box

The HOMO level is calculated using the formula: EHOMO = -e(Eox - EFc/Fc⁺ + 4.8) eV, and the LUMO level is calculated from: ELUMO = -e(Ered - EFc/Fc⁺ + 4.8) eV. The electrochemical bandgap (Egel) can then be determined from the difference between the HOMO and LUMO levels. nanoscience.or.krrsc.org These energy levels are critical for designing efficient organic electronic devices, as they dictate charge injection/extraction barriers and the open-circuit voltage in organic solar cells. For example, the energy levels of donor-acceptor copolymers can be systematically tuned by altering the electron-withdrawing strength of the acceptor unit. sci-hub.box

| Polymer | Onset Oxidation Potential (Eox vs Fc/Fc⁺) (V) | Onset Reduction Potential (Ered vs Fc/Fc⁺) (V) | HOMO Level (eV) | LUMO Level (eV) | Reference |

|---|---|---|---|---|---|

| T2-NDI-T2 (Model Compound) | Not Reported | -0.98 | Not Reported | -3.82 | nih.gov |

| NDI-T2-NDI (Model Compound) | Not Reported | -1.08 | Not Reported | -3.72 | nih.gov |

| PBDT-2FBn | 0.59 | Not Reported | -5.39 | Not Calculated | nanoscience.or.kr |

| PBDT-4FBn | 0.66 | Not Reported | -5.46 | Not Calculated | nanoscience.or.kr |

Morphological Characterization of Thin Films

The performance of devices based on conjugated polymers is highly dependent on the solid-state arrangement of the polymer chains in thin films.

Atomic Force Microscopy (AFM)

Atomic force microscopy (AFM) is an essential tool for visualizing the surface topography of thin films at the nanoscale. It provides quantitative data on key morphological features such as surface roughness (often expressed as the root-mean-square, RMS, value), domain size, and the presence of crystalline or amorphous regions. For polymer blends used in organic solar cells, AFM can reveal the phase separation between donor and acceptor materials, which is critical for efficient charge generation and transport. nih.govnih.gov

For instance, in blends of the polymer PBDTTT-C-T with fullerene acceptors, AFM images show how the surface morphology changes with processing conditions like thermal annealing or the use of solvent additives. researchgate.net A smooth and uniform surface with well-defined interpenetrating networks is often desired for optimal device performance. researchgate.net The morphology of films can be intentionally controlled; for example, a fibril network strategy can be employed to create high-speed pathways for charge transport. nih.gov The RMS roughness is a key parameter; for example, a PBDT-2FBn:IT-4F blend film showed an RMS roughness of 3.0 nm, indicating good mixing of the components. nanoscience.or.kr

| Polymer System | Processing Condition | Key Morphological Feature | RMS Roughness (nm) | Reference |

|---|---|---|---|---|

| PBDTTT-C-T:PC₇₁BM | Pristine Film | Uniform, compact surface | Not Specified | researchgate.net |

| PBDTTT-CT:PCBM | As-cast, no additive | Smooth surface | 0.9 | researchgate.net |

| PBDTTT-CT:PCBM | Annealed, with DIO additive | More defined features | 1.5 | researchgate.net |

| PBDT-2FBn:IT-4F | Blended Film | Homogenous and smooth | 3.0 | nanoscience.or.kr |

Molecular Weight and Polydispersity Determination (e.g., GPC)

The determination of molecular weight and polydispersity is crucial for characterizing polymers derived from this compound, as these properties significantly influence the material's physical and electronic characteristics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique employed for this purpose. lcms.czresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume, or "effective size in solution." researchgate.net

In a typical GPC analysis, the polymer is first dissolved in a suitable solvent to create a dilute solution. researchgate.net This solution is then injected into a column packed with porous beads. lcms.cz Larger polymer chains cannot enter the pores as easily as smaller chains, so they travel a shorter path and elute from the column first. Smaller molecules permeate the pores more deeply, increasing their path length and causing them to elute later. lcms.cz By calibrating the system with well-characterized polymer standards, such as polystyrene, the elution time can be correlated to the molecular weight of the sample. researchgate.netrsc.org

The results from GPC provide several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI or Ð): The ratio of Mw to Mn (Ð = Mw/Mn), which indicates the breadth of the molecular weight distribution in the sample. researchgate.net A PDI value of 1.0 signifies that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths.

For conjugated polymers synthesized from this compound, which often require high temperatures to dissolve, high-temperature GPC is frequently utilized. For instance, the characterization of n-type conjugated polymers comprising bithiophene imide moieties was conducted using a PL-GPC 220 system at 150 °C, with 1,2,4-trichlorobenzene (B33124) as the eluent and polystyrene as the standard. rsc.org

Table 1: GPC Data for a Representative Polymer Based on a Bithiophene Derivative

| Polymer Name | Mn (kDa) | Ð (Mw/Mn) | GPC Conditions |

|---|---|---|---|

| P(BTI-4FBT) | 47.7 | 2.4 | Eluent: 1,2,4-trichlorobenzene; Temperature: 150 °C; Standard: Polystyrene |

Data sourced from a study on n-type conjugated polymers synthesized via direct arylation polycondensation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and the polymeric materials derived from it. ethernet.edu.et By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of atoms, primarily hydrogen (1H NMR) and carbon (13C NMR), allowing for unambiguous structure confirmation. amazonaws.comresearchgate.net

In a typical analysis, the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3) or 1,1,2,2-tetrachloroethane-d2 (B1582424) (C2D2Cl4), and placed in a strong magnetic field. rsc.org The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.

For this compound, 1H NMR spectroscopy is used to confirm the presence and connectivity of the hexyl chains and the thiophene (B33073) ring protons. The integration of the signals corresponds to the number of protons, while the splitting pattern (e.g., singlet, doublet, triplet) reveals information about neighboring protons. ethernet.edu.et Similarly, 13C NMR spectroscopy identifies the different carbon environments within the molecule, such as the quaternary carbons, the carbons of the thiophene rings, and the distinct carbons of the alkyl chains. amazonaws.com

When this monomer is polymerized, NMR is crucial for verifying the success of the polymerization reaction. The disappearance of signals corresponding to the monomer's reactive sites (in this case, the protons adjacent to the bromine atoms, if any were present) and the appearance of new signals characteristic of the polymer backbone confirm the formation of the desired macromolecule.

Table 2: Representative 1H and 13C NMR Chemical Shifts for Thiophene-Based Structures

| Nucleus | Type of Proton/Carbon | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | Thiophene Ring CH | 7.0 - 8.9 |

| 1H | Alkyl CH2 (alpha to ring) | ~2.8 |

| 1H | Alkyl (CH2)n | 1.2 - 1.7 |

| 1H | Alkyl CH3 | ~0.9 |

| 13C | Thiophene Ring C (quaternary) | 138 - 158 |

| 13C | Thiophene Ring CH | 121 - 146 |

| 13C | Alkyl CH2 | 22 - 36 |

| 13C | Alkyl CH3 | ~14 |

Note: These are representative values derived from various thiophene-containing molecules and may vary based on the specific molecular structure and solvent used. amazonaws.commdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Polystyrene |

| Chloroform-d |

| 1,1,2,2-tetrachloroethane-d2 |

| P(BTI-4FBT) |

Research Applications of 5,5 Dibromo 4,4 Dihexyl 2,2 Bithiophene Derived Materials in Organic Electronics

Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs)

Exciton (B1674681) Dissociation and Carrier Transport Mechanisms in Blends

In organic photovoltaic (OPV) and photodetector applications, materials derived from 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene are typically blended with an electron acceptor material to form a bulk heterojunction (BHJ) active layer. The performance of these devices is fundamentally governed by the efficiency of exciton dissociation and the subsequent transport of free charge carriers to their respective electrodes.

Upon photoexcitation, strongly bound electron-hole pairs, known as excitons, are generated within the polymer domain. For these excitons to contribute to the photocurrent, they must diffuse to the interface between the donor polymer and the acceptor material. At this interface, the energy level offset between the two materials provides the driving force for the exciton to dissociate into a free electron, which is transferred to the acceptor material, and a free hole, which remains on the polymer backbone. aps.org

The efficiency of this process is highly dependent on the morphology of the blend and the nanoscale correlation between exciton dissociation and carrier transport. ossila.com After dissociation, the separated charges must be transported through their respective domains (holes through the polymer and electrons through the acceptor network) to the electrodes. The transport process is often described by a hopping model, where charges move between localized states. aps.org However, the collection efficiency can be limited by charge recombination, where a free electron and hole meet and annihilate before being collected. aps.org Studies on similar composite films indicate that most collected charge may originate from the layers closest to the electrodes due to this recombination process. aps.org The alkyl side chains, such as the hexyl groups in polymers derived from this compound, play a crucial role in influencing the molecular packing and film morphology, which in turn affects both exciton dissociation and charge transport efficiencies. ossila.com

Organic Light-Emitting Diodes (OLEDs)

The unique electronic and physical properties of polymers synthesized from this compound make them suitable for use in Organic Light-Emitting Diodes (OLEDs). ossila.comlookchem.com

Emitter Materials and Wide Band Gap Conjugated Polymers for OLEDs

Polymers derived from the bithiophene core are instrumental in the development of OLEDs, where they can function as the emissive layer. This compound serves as a key monomer that can be copolymerized with other aromatic units, such as fluorene (B118485), to create wide band gap conjugated polymers. ossila.comossila.com The resulting polymers possess high photoluminescence quantum yields, a necessary characteristic for efficient light emission. khu.ac.kr

A prominent example derived from the related compound 5,5'-Dibromo-2,2'-bithiophene is the polymer F8T2, created through copolymerization with a fluorene derivative. ossila.com F8T2 is known as a wide band gap material and is utilized as a yellow emitter in OLED devices. ossila.com The synthesis of analogous polymers using this compound allows for improved processability and control over the solid-state morphology due to the solubilizing hexyl groups. ossila.com These wide band gap polymers can be designed to emit light across the visible spectrum, and their high thermal stability contributes to the operational lifetime of the OLED device. nih.gov

| Property | Description | Relevance to OLEDs |

| Wide Band Gap | The energy difference between the HOMO and LUMO levels is large. | Determines the color of emitted light; wide band gaps are essential for blue and green emitters. uwaterloo.ca |

| High PLQY | High photoluminescence quantum yield. | Indicates a high efficiency of converting excitons into photons, leading to brighter devices. khu.ac.kr |

| Good Solubility | The hexyl side chains make the polymer soluble in organic solvents. | Enables solution-based processing techniques like spin coating or printing for device fabrication. ossila.com |

| Thermal Stability | Resistance to degradation at high temperatures. | Contributes to the longevity and stability of the OLED during operation. nih.gov |

Organic Photodetectors

Derivatives of this compound are also integral to the fabrication of organic photodetectors (OPDs), which convert light signals into electrical signals. ossila.com

Nanocomposite Thin Films and External Quantum Efficiency Enhancement

To enhance the performance of OPDs, polymers derived from the bithiophene monomer are often incorporated into nanocomposite thin films. These films typically consist of the conjugated polymer blended with inorganic nanoparticles, which act as electron acceptors. ossila.com

A notable example involves the polymer F8T2, synthesized from the un-alkylated 5,5'-Dibromo-2,2'-bithiophene, which is blended with zinc oxide (ZnO) nanoparticles. ossila.com These nanocomposite films, serving as the active layer in a photodetector, have demonstrated exceptionally high performance. ossila.com The device structure facilitates efficient exciton dissociation at the polymer/nanoparticle interface and charge transport through the respective phases. This leads to a significant enhancement in the external quantum efficiency (EQE), which is a measure of how many electrons are collected per incident photon. umd.edu Devices using these F8T2:ZnO nanocomposites have achieved a very high EQE, showcasing their sensitivity. ossila.com

| Parameter | Value |

|---|---|

| External Quantum Efficiency (EQE) | 782% at 358 nm (under 3V forward bias) |

| Spectral Response (FWHM) | 16 nm |

| Specific Detectivity (D*) | 8.45 × 10¹² Jones |

| Dark Current | Low |

The use of this compound to create similar polymers offers the advantage of superior solubility and film-forming properties, which are critical for fabricating uniform and efficient nanocomposite active layers for high-performance OPDs. ossila.com

Chemical and Biological Sensors

The tunable electronic properties and sensitivity to environmental changes make oligothiophene derivatives excellent candidates for chemical and biological sensing applications.

Oligothiophene-based Sensing Platform Development

Short-chain polymers, or oligomers, based on the bithiophene structure can be functionalized to create highly sensitive and selective sensing platforms. ossila.com These platforms often take the form of an Organic Thin-Film Transistor (OTFT), where the oligothiophene derivative serves as the active semiconductor channel. ossila.com The electrical characteristics of the OTFT change upon interaction with specific analytes, allowing for their detection.

An exemplary p-channel semiconductor, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), is prepared from the related 5,5'-Dibromo-2,2'-bithiophene. ossila.com OTFTs based on DDFTTF have been successfully used to detect a variety of chemical and biological molecules in aqueous solutions with remarkable sensitivity. ossila.com The long alkyl side chains on the DDFTTF molecule promote favorable molecular packing and provide stability in aqueous environments. ossila.com The use of this compound provides a similar thiophene (B33073) core for creating such sensing materials with tailored properties for specific sensing applications. ossila.com

| Detected Analyte | Detection Limit | Medium |

|---|---|---|

| Trinitrobenzene | parts-per-billion (ppb) | Aqueous Solution |

| Methylphosphonic Acid | parts-per-billion (ppb) | Aqueous Solution |

| Cysteine | parts-per-billion (ppb) | Aqueous Solution |

| Glucose | parts-per-billion (ppb) | Aqueous Solution |

Detection of Specific Analytes in Aqueous Solutions

Derivatives of bithiophene structures, similar to those synthesized from this compound, have been explored for their potential as fluorescent probes for detecting specific analytes. One area of application is the creation of water-soluble sensors. For instance, a new extended viologen featuring a bithiophene core has been synthesized. mdpi.com This organic salt demonstrates notable light-absorption and emission characteristics, suggesting its potential as a fluorescent probe in sensor applications. mdpi.com

The design of such sensors often leverages the versatile structure of viologens, which can incorporate conjugated units like bithiophene. The synthesis can involve a multi-step process starting from a bithiophene derivative. A key step is the Sonogashira coupling reaction, which links the bithiophene core to other molecular fragments, followed by methylation to create the final, often water-soluble, bipyridinium salt. mdpi.com The resulting compound's fluorescence makes it a candidate for fluorescence-based sensing systems. mdpi.com Furthermore, the broader class of oligothiophene-based ligands has proven effective in the detection of protein aggregates, which are hallmarks of several diseases. nih.gov The conformationally sensitive photophysical properties of these ligands allow for the optical identification of pathological protein deposits. nih.gov

Liquid Crystal Applications

The rigid, conjugated core of the bithiophene unit, combined with the flexibility of attached alkyl chains, makes this compound a valuable precursor for designing molecules with liquid crystalline properties.

Design of Oligothiophene-based Liquid Crystals

The design of oligothiophene-based liquid crystals often involves the strategic attachment of functional groups to a core structure that can be synthesized from starting materials like this compound. The bromine atoms on this precursor allow for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the extension of the conjugated system to form terthiophenes or longer oligomers. ossila.com

One design strategy focuses on introducing groups capable of forming strong intermolecular interactions, such as hydrogen bonds. Researchers have synthesized a series of terthiophene derivatives containing alkylamide groups. researchgate.net It was discovered that specific derivatives, such as N,N′-dialkyl-5,5″-dibromo-2,2′:5′,2″-terthiophene-4,4″-dicarboxamides with longer alkyl chains (n=8, 16, 18), exhibited a smectic A liquid crystal phase. researchgate.net The absence of liquid crystallinity in analogous ester derivatives highlighted that intermolecular hydrogen bonding from the amide groups plays a crucial role in the formation of the liquid crystal phase. researchgate.net

Another approach involves the synthesis of 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes. researchgate.net These materials, where pyridine (B92270) rings are attached to the bithiophene core, have been shown to exhibit liquid crystalline behavior. The thermal properties and phase assignments are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.net Single crystal X-ray analysis of some of these compounds reveals a nearly planar aromatic core, a feature that facilitates the ordered packing required for liquid crystal phases. researchgate.net

Table 1: Examples of Oligothiophene-Based Liquid Crystals and Their Properties

| Compound Class | Specific Derivative Example | Observed Liquid Crystal Phase | Key Design Feature |

|---|---|---|---|